molecular formula C17H15NO5 B5756447 6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5756447
M. Wt: 313.30 g/mol
InChI Key: JZGOTZXOEFXQMH-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. The presence of methoxy groups at specific positions on the benzoxazine ring contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties can help neutralize reactive oxygen species, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both methoxy and benzoxazine functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6,7-dimethoxy-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-20-11-6-4-10(5-7-11)16-18-13-9-15(22-3)14(21-2)8-12(13)17(19)23-16/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGOTZXOEFXQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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